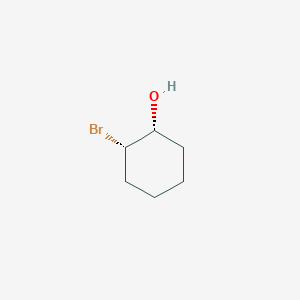
(1R,2S)-2-Bromocyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-Bromocyclohexan-1-ol is an organic compound that belongs to the class of bromohydrins. It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Bromocyclohexan-1-ol typically involves the bromination of cyclohexene followed by hydrolysis. One common method is the addition of bromine to cyclohexene to form 1,2-dibromocyclohexane, which is then treated with a base to yield this compound. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-Bromocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-bromocyclohexanone.
Reduction: Reduction can yield 2-bromocyclohexanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: 2-Bromocyclohexanone
Reduction: 2-Bromocyclohexanol
Substitution: Depending on the nucleophile, products can include 2-hydroxycyclohexanol or 2-aminocyclohexanol.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-Bromocyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of materials with specific stereochemical properties.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-Bromocyclohexan-1-ol involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the hydroxyl group and bromine atom undergo transformations that alter the compound’s reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R)-2-Bromocyclohexan-1-ol: The enantiomer of (1R,2S)-2-Bromocyclohexan-1-ol, with opposite stereochemistry.
2-Bromocyclohexanol: A similar compound without specific stereochemistry.
2-Bromocyclohexanone: An oxidized form of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it valuable for stereochemical studies and applications requiring chiral molecules. Its reactivity and ability to undergo various chemical transformations also contribute to its significance in research and industry.
Eigenschaften
Molekularformel |
C6H11BrO |
|---|---|
Molekulargewicht |
179.05 g/mol |
IUPAC-Name |
(1R,2S)-2-bromocyclohexan-1-ol |
InChI |
InChI=1S/C6H11BrO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6+/m0/s1 |
InChI-Schlüssel |
AAMCLCZHZXKWRV-NTSWFWBYSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@@H](C1)O)Br |
Kanonische SMILES |
C1CCC(C(C1)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol](/img/structure/B12835457.png)

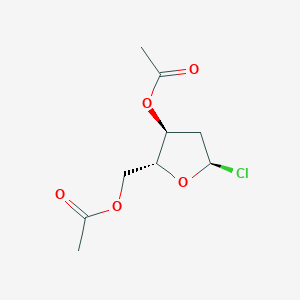



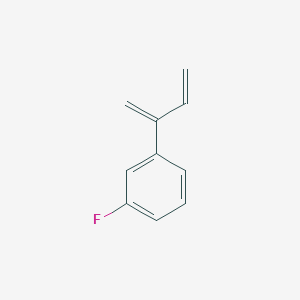
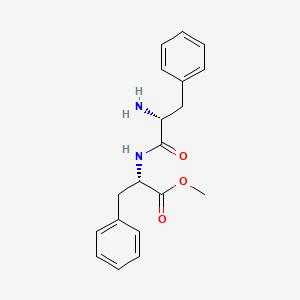

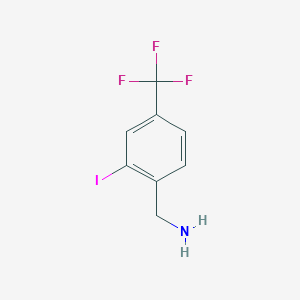
![1'-Benzyl-2H-spiro[benzofuran-3,3'-pyrrolidine]](/img/structure/B12835510.png)



